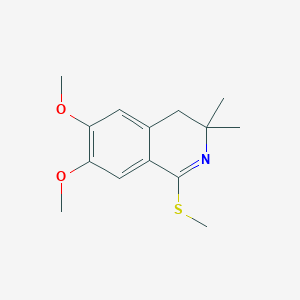![molecular formula C26H31N3O5 B390291 N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B390291.png)
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is a complex organic compound characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a long dodecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Coupling with Dodecanamide: The final step involves coupling the nitroisoindoline derivative with dodecanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isoindoline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Reduction: Formation of N-(3-{4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)dodecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)propionic acid methyl ester
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)N-(1,3-thiazol-2-yl)propanamide
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physicochemical properties and potential for enhanced biological activity compared to its shorter-chain analogs.
特性
分子式 |
C26H31N3O5 |
|---|---|
分子量 |
465.5g/mol |
IUPAC名 |
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-4-5-6-7-8-9-10-17-23(30)27-19-13-11-14-20(18-19)28-25(31)21-15-12-16-22(29(33)34)24(21)26(28)32/h11-16,18H,2-10,17H2,1H3,(H,27,30) |
InChIキー |
QTLDGIPKMAFINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)

![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![(1S,2S,3S,3aR)-3-benzoyl-2-(3-chlorophenyl)-7-hydroxy-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B390218.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![4-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B390224.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B390227.png)
![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
